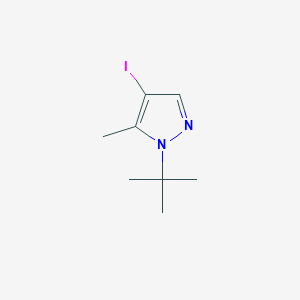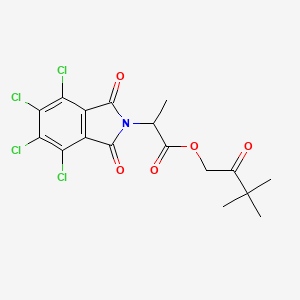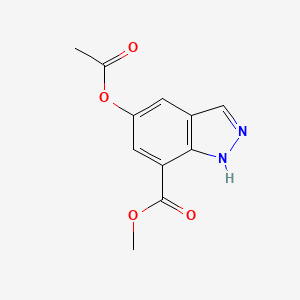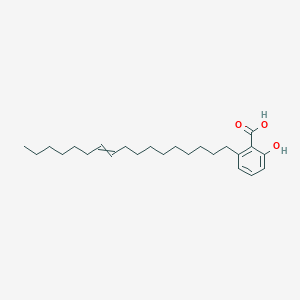![molecular formula C24H23NO4 B12465851 2-[[4-(1-Naphthyloxy)phenyl]carbamoyl]cyclohexanecarboxylic acid](/img/structure/B12465851.png)
2-[[4-(1-Naphthyloxy)phenyl]carbamoyl]cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(Naphthalen-1-yloxy)phenyl]carbamoyl}cyclohexane-1-carboxylic acid is a complex organic compound characterized by the presence of a naphthalene moiety linked to a phenyl group, which is further connected to a cyclohexane ring through a carbamoyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Naphthalen-1-yloxy)phenyl]carbamoyl}cyclohexane-1-carboxylic acid typically involves multiple steps:
Formation of the Naphthalen-1-yloxy Intermediate: This step involves the reaction of naphthol with an appropriate halogenated phenyl compound under basic conditions to form the naphthalen-1-yloxy intermediate.
Coupling with Phenyl Isocyanate: The naphthalen-1-yloxy intermediate is then reacted with phenyl isocyanate to form the corresponding carbamate.
Cyclohexane Carboxylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
化学反応の分析
Types of Reactions
2-{[4-(Naphthalen-1-yloxy)phenyl]carbamoyl}cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene and phenyl rings can be oxidized under strong oxidizing conditions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Amines and reduced carbamoyl derivatives.
Substitution: Nitro, sulfonyl, and halogenated aromatic compounds.
科学的研究の応用
2-{[4-(Naphthalen-1-yloxy)phenyl]carbamoyl}cyclohexane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it suitable for use in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of aromatic compounds with biological macromolecules.
Industrial Applications: The compound can be used in the synthesis of advanced polymers and coatings with enhanced durability and performance.
作用機序
The mechanism of action of 2-{[4-(Naphthalen-1-yloxy)phenyl]carbamoyl}cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene and phenyl moieties can engage in π-π stacking interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-{[4-(Naphthalen-2-yloxy)phenyl]carbamoyl}cyclohexane-1-carboxylic acid
- 2-{[4-(Biphenyl-4-yloxy)phenyl]carbamoyl}cyclohexane-1-carboxylic acid
- 2-{[4-(Phenanthren-9-yloxy)phenyl]carbamoyl}cyclohexane-1-carboxylic acid
Uniqueness
2-{[4-(Naphthalen-1-yloxy)phenyl]carbamoyl}cyclohexane-1-carboxylic acid is unique due to the specific positioning of the naphthalene moiety, which can influence its electronic properties and interactions with biological targets. This positioning can result in distinct pharmacological profiles and material properties compared to similar compounds.
特性
分子式 |
C24H23NO4 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
2-[(4-naphthalen-1-yloxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C24H23NO4/c26-23(20-9-3-4-10-21(20)24(27)28)25-17-12-14-18(15-13-17)29-22-11-5-7-16-6-1-2-8-19(16)22/h1-2,5-8,11-15,20-21H,3-4,9-10H2,(H,25,26)(H,27,28) |
InChIキー |
SDLABSMYJHJGQI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC4=CC=CC=C43)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,6-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12465779.png)
![4-methyl-2-[4-(pyridin-4-ylmethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12465793.png)
![[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl](4-methylfuran-3-yl)methanone](/img/structure/B12465799.png)

![2-{[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzoic acid](/img/structure/B12465808.png)


![2-{[6-(4-Benzylpiperazin-1-YL)-1-methylpyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol](/img/structure/B12465839.png)
![N-{2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide](/img/structure/B12465843.png)
![1-[1-(2-Hydroxypropanoyl)piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c]1,5-naphthyridin-2-one](/img/structure/B12465844.png)
![2-Oxo-2-phenylethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12465846.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-benzyl-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B12465849.png)

![1-{4-Methoxy-2-[(3,4,5-trihydroxy-6-{[(3,4,5-trihydroxyoxan-2-yl)oxy]methyl}oxan-2-yl)oxy]phenyl}ethanone](/img/structure/B12465863.png)
